Structure-activity relationship (SAR) of 2-amino-thiophene-3-carboxamide derivatives
Structure-activity relationship (SAR) of 2-amino-thiophene-3-carboxamide derivatives
This guide details the structure-activity relationship (SAR), synthesis, and pharmacological potential of 2-amino-thiophene-3-carboxamide derivatives. This scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile template for kinase inhibitors (FLT3, IKK
Executive Summary: The Privileged Scaffold
The 2-amino-thiophene-3-carboxamide core is a highly efficient pharmacophore. Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the hinge region of various protein kinases.
-
Core Geometry: The thiophene ring provides a planar, aromatic scaffold.
-
H-Bond Donors/Acceptors: The C2-amino and C3-carboxamide groups form a critical "donor-acceptor" motif essential for bidentate hydrogen bonding with kinase backbone residues.
-
Synthetic Accessibility: Readily accessible via the Gewald reaction, allowing for rapid library generation.
Chemical Synthesis: The Gewald Protocol
The most authoritative method for constructing this scaffold is the Gewald Reaction . This multi-component condensation is robust and allows for diverse substitution at the C4 and C5 positions.
Mechanism of Action
The reaction proceeds through a Knoevenagel condensation followed by a thionation-cyclization sequence.[1]
-
Condensation: An
-methylene ketone reacts with an activated nitrile (e.g., cyanoacetamide) to form an -unsaturated nitrile. -
Sulfur Addition: Elemental sulfur (
) attacks the activated methylene/methine. -
Cyclization: Intramolecular nucleophilic attack by the nitrile nitrogen closes the ring, followed by tautomerization to the aromatic amine.
Visualization: The Gewald Reaction Workflow
Figure 1: Step-wise workflow of the Gewald synthesis for generating the core scaffold.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is governed by three distinct structural zones.
Zone 1: The C2-Amino Group (The Hinge Binder)
-
Primary Function: Acts as a hydrogen bond donor to the kinase hinge region.
-
Modification Strategy:
-
Free Amine (
): Often retains moderate potency but poor metabolic stability. -
Acylation (
): Conversion to 2-acylamino derivatives significantly enhances potency against targets like FLT3 and IKK . The carbonyl oxygen of the acyl group provides an additional H-bond acceptor point. -
Urea Formation (
): Generates "Type II" kinase inhibitors that can access the inactive DFG-out conformation of kinases.
-
Zone 2: The C3-Carboxamide (The Anchor)
-
Primary Function: Provides an H-bond donor (
) and acceptor ( ) adjacent to the C2 position. -
SAR Insight: This group is highly sensitive .
-
Replacing
with (nitrile) or (ester) typically abolishes activity in JNK and IKK inhibitors. -
The intramolecular H-bond between the C3-amide oxygen and C2-amino hydrogen locks the molecule in a planar conformation, pre-organizing it for binding.
-
Zone 3: Positions C4 & C5 (The Selectivity Gate)
-
Primary Function: These positions interact with the hydrophobic pockets (Gatekeeper residues) of the target protein.
-
C4-Position: Small alkyl groups (Methyl, Ethyl) are often tolerated. Bulky aryl groups here can clash with the gatekeeper residue in kinases with small pockets but enhance selectivity for those with larger pockets (e.g., FLT3).
-
C5-Position: The "Tail" region. Long alkyl chains or lipophilic aryl groups at C5 improve cellular permeability and potency against ANO1 channels and FLT3 .
Visualization: SAR Map
Figure 2: Strategic SAR modification zones for the thiophene carboxamide scaffold.
Quantitative Data Summary
The following table highlights how structural changes impact inhibitory concentration (
| Target | Compound Class | Modification (C2/C4/C5) | Activity ( | Ref |
| FLT3 | 2-Acylamino | C2=Benzamide, C4/C5=Tetramethylene | 0.027 | [1] |
| FLT3 | 2-Amino (Free) | C2=Free Amine, C4/C5=Dimethyl | > 10 | [1] |
| IKK | 2-Ureido | C2=Urea linker, C4=Phenyl | 0.008 | [2] |
| JNK1 | 3-Carboxamide | C3=Nitrile (replaced Amide) | Inactive (>100 | [3] |
| ANO1 | 2-Amino | C2=Free Amine, C4/C5=Cyclohexyl fused | 1.34 | [4] |
Key Insight: Acylation of the C2-amine is the single most effective modification for converting this scaffold from a weak binder into a nanomolar kinase inhibitor.
Experimental Protocols
Protocol A: General Synthesis (Gewald Method)
Objective: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
-
Reagents: Cyclohexanone (10 mmol), Cyanoacetamide (10 mmol), Elemental Sulfur (10 mmol), Morpholine (15 mmol), Ethanol (30 mL).
-
Procedure:
-
Mix cyclohexanone, cyanoacetamide, and sulfur in ethanol.
-
Add morpholine dropwise (exothermic reaction).
-
Reflux the mixture at 70°C for 3 hours .
-
Cool to room temperature; precipitate forms.
-
Work-up: Filter the solid, wash with cold ethanol, and recrystallize from methanol.
-
-
Validation:
-
TLC: Mobile phase Hexane:Ethyl Acetate (3:2).
-
NMR: Look for disappearance of ketone signal and appearance of
broad singlet at 6.0-7.0 ppm.
-
Protocol B: Kinase Inhibition Assay (FLT3)
Objective: Determine
-
System: Radiometric
-ATP assay or FRET-based assay (e.g., LanthaScreen). -
Reaction Mix:
-
FLT3 enzyme (human recombinant).
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP: at
concentration. -
Test Compound: Serial dilution (e.g., 10
M to 1 nM).
-
-
Steps:
-
Incubate enzyme + compound for 15 mins (pre-incubation).
-
Initiate reaction with ATP/Substrate mix.
-
Incubate for 60 mins at Room Temp.
-
Stop reaction (EDTA) and detect phosphorylation.
-
-
Analysis: Plot % Inhibition vs. Log[Compound] to derive
using non-linear regression (Sigmoidal dose-response).
References
-
Patch, R. J., et al. (2006).[2] "Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3." Bioorganic & Medicinal Chemistry Letters. Link
-
Murata, T., et al. (2004). "Synthesis and structure-activity relationships of novel IKK-beta inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Kamenecka, T., et al. (2010). "Structure-activity relationships of thiophene-3-carboxamide JNK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Lee, H., et al. (2020).[3] "Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers." European Journal of Medicinal Chemistry. Link
-
Gouda, M. A., et al. (2011). "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Turkish Journal of Chemistry. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
